1-ethyl-4-methyl-5-nitro-1H-imidazole
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Overview
Description
1-Ethyl-4-methyl-5-nitro-1H-imidazole is a heterocyclic compound belonging to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of an ethyl group at the first position, a methyl group at the fourth position, and a nitro group at the fifth position of the imidazole ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-methyl-5-nitro-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethylamine with 4-methyl-5-nitroimidazole in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed:
Amino derivatives: Formed through the reduction of the nitro group.
Substituted imidazoles: Formed through nucleophilic substitution reactions.
Scientific Research Applications
1-Ethyl-4-methyl-5-nitro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Utilized in the production of various chemicals and materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-ethyl-4-methyl-5-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioactivation to form reactive nitrogen species, which can interact with cellular components, leading to antimicrobial effects. The compound may also inhibit specific enzymes or pathways, contributing to its biological activity.
Comparison with Similar Compounds
- 4-Methyl-5-nitro-1H-imidazole
- 1-Methyl-5-nitro-1H-imidazole
- 1-Ethyl-5-nitro-1H-imidazole
Comparison: 1-Ethyl-4-methyl-5-nitro-1H-imidazole is unique due to the presence of both ethyl and methyl groups, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
1-ethyl-4-methyl-5-nitroimidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-3-8-4-7-5(2)6(8)9(10)11/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZNXBCZIXYIFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC(=C1[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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